![molecular formula C18H21N3O B14243278 N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide CAS No. 474901-07-0](/img/structure/B14243278.png)
N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide is a compound that features a piperidine ring, a phenyl group, and a pyridine carboxamide moietyThe presence of the piperidine ring, a common structural motif in many pharmaceuticals, contributes to its biological activity and potential therapeutic uses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide typically involves the condensation of piperidine with a suitable aldehyde or ketone, followed by the reduction of the resulting imineThe reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the synthesis .
化学反応の分析
Types of Reactions
N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to enhance the compound’s ability to cross the blood-brain barrier, making it effective in targeting central nervous system disorders. The phenyl and pyridine moieties contribute to its binding affinity and specificity for certain biological targets .
類似化合物との比較
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Pyridine derivatives: Compounds such as nicotinamide and isoniazid contain the pyridine ring and have comparable pharmacological properties.
Uniqueness
N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide is unique due to the combination of its structural features, which confer specific biological activities and therapeutic potential. The presence of both piperidine and pyridine rings in a single molecule enhances its versatility and effectiveness in various applications .
特性
CAS番号 |
474901-07-0 |
|---|---|
分子式 |
C18H21N3O |
分子量 |
295.4 g/mol |
IUPAC名 |
N-[phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H21N3O/c22-18(16-9-11-19-12-10-16)20-17(15-7-3-1-4-8-15)21-13-5-2-6-14-21/h1,3-4,7-12,17H,2,5-6,13-14H2,(H,20,22) |
InChIキー |
AZDJWNNUKOPHAP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)NC(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


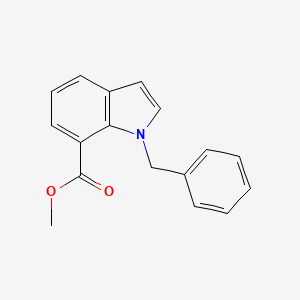
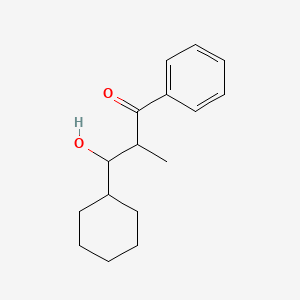
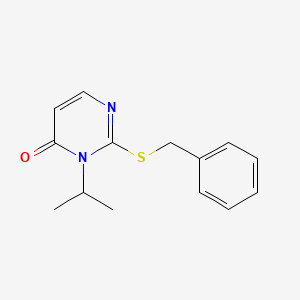

![Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14243224.png)
![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)
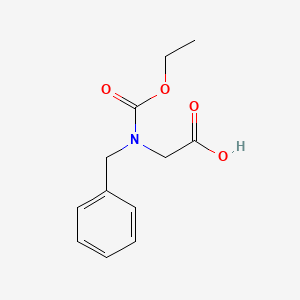
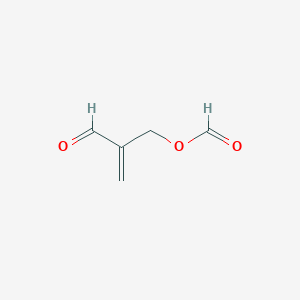
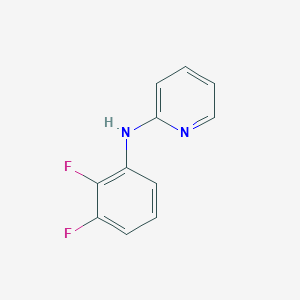
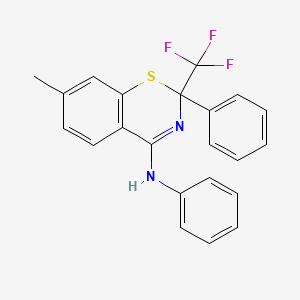
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)

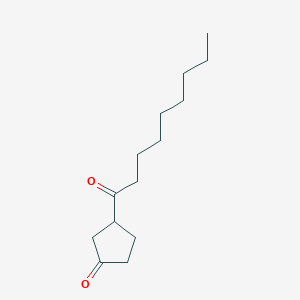
![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)
